molecular formula C19H21N3O B2504503 N'-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide CAS No. 478247-22-2

N'-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide

Cat. No. B2504503
CAS RN: 478247-22-2
M. Wt: 307.397
InChI Key: KPJSGSSEDJHIOL-UHFFFAOYSA-N
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Description

The compound N'-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide is a chemical of interest due to its potential applications in various fields, including industrial and biological sectors. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific anions with aromatic aldehydes. For example, the synthesis of 4-aryl-2,6-diphenylpyridines is achieved by reacting N-(diphenylphosphinyl)-1-phenylethanimine with aromatic aldehydes in a 2:1 molar ratio, yielding moderate yields . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound, although the exact method would need to be tailored to the specific functional groups and reactivity of the compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be analyzed using vibrational spectroscopy and quantum chemical studies . For instance, the geometry and electronic structure of N'-(diphenylmethylidene)-5-methyl-1H-pyrazole-3-carbohydrazide were optimized using DFT/B3LYP/6-311G++(d,p) methods, which could also be applicable to the compound . Such analyses help in understanding the stability and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of related compounds can be assessed through mechanisms such as autoxidation and hydrolysis. Bond dissociation energies and radial distribution functions are calculated to evaluate the susceptibility of the molecule to these reactions . For this compound, similar assessments would be crucial to understand its chemical behavior under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For example, the first order hyperpolarizability of N'-(diphenylmethylidene)-5-methyl-1H-pyrazole-3-carbohydrazide is significant, indicating potential non-linear optical (NLO) properties . This property, along with others such as solubility, melting point, and stability, would need to be determined for this compound to fully understand its applications and handling requirements.

Scientific Research Applications

  • Corrosion Inhibition in Mild Steel : Acetohydrazides like N'-(diphenylmethylene)-2-(1-pyrrolidinyl)acetohydrazide have been studied for their role as corrosion inhibitors in mild steel. Research indicates that these compounds act as efficient inhibitors, protecting steel surfaces in acidic environments. Their effectiveness increases with concentration, and they are believed to function through the adsorption of inhibitor molecules on the metal surface (Yadav et al., 2015).

  • Crystallographic Studies : Studies on the crystal structure of acetohydrazide derivatives reveal their molecular complexity and interactions. For example, N′-[1-(2-Hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide has been analyzed to understand its crystallographic properties, showing how these molecules can link into supermolecular chains via intermolecular hydrogen bonds (Tang, 2011).

  • Nonlinear Optical Properties : Hydrazones derived from acetohydrazides have been explored for their nonlinear optical properties. These properties make them potential candidates for applications in optical devices such as limiters and switches. The research includes analyzing their ability to absorb photons and their refractive index (Naseema et al., 2010).

  • Synthesis of New Chemical Compounds : Acetohydrazides serve as key intermediates in the synthesis of various novel chemical compounds. They have been utilized in creating new derivatives with potential applications in fields such as antimicrobial agents and materials science. The research includes developing novel synthesis pathways and characterizing the resulting compounds (Mahmoud et al., 2017).

  • Chemical Activation for Reduction Reactions : Acetohydrazide derivatives are also studied for their role in activating certain chemical reactions. For instance, N-Picolinoyl-(2S)-(diphenylhydroxymethyl)pyrrolidine has been identified as an organic activator in the reduction of aromatic imines, demonstrating the versatility of acetohydrazide derivatives in synthetic chemistry (Onomura et al., 2006).

properties

IUPAC Name

N-(benzhydrylideneamino)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-18(15-22-13-7-8-14-22)20-21-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJSGSSEDJHIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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